Cas no 53360-85-3 (2-amino-1-(4-methylphenyl)ethan-1-ol)

2-amino-1-(4-methylphenyl)ethan-1-ol structure
53360-85-3 structure
Nome del prodotto:2-amino-1-(4-methylphenyl)ethan-1-ol
Numero CAS:53360-85-3
MF:C9H13NO
MW:151.205622434616
CID:357504
PubChem ID:3519929

2-amino-1-(4-methylphenyl)ethan-1-ol Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Amino-1-(p-tolyl)ethanol
    • 2-Amino-1-(4-methylphenyl)ethanol
    • 2-amino-1-p-tolylethanol
    • Benzenemethanol, a-(aminomethyl)-4-methyl-
    • BENZENEMETHANOL,α-(AMINOMETHYL)-4-METHYL-
    • (+/-)-2-amino-1-p-tolylethanol
    • 2-Amino-1-p-tolyl-aethanol
    • 2-Amino-1-p-tolyl-ethanol
    • AC1MRLIM
    • AC1Q2JXZ
    • ANW-62568
    • CTK4J7746
    • rac-2-amino-1-(4-tolyl)ethanol
    • SureCN531326
    • 1794884-99-3
    • SCHEMBL531326
    • DTXSID40393261
    • AKOS000123489
    • EN300-39103
    • AB00995388-01
    • FT-0661814
    • CS-0434705
    • C78285
    • BB 0258400
    • NoName_3734
    • DTXSID90903137
    • MFCD03840176
    • 53360-85-3
    • AKOS016051327
    • 2-amino-1-(4-methylphenyl)ethanol, AldrichCPR
    • 2-amino-1-(4-methylphenyl)ethan-1-ol
    • Z336086536
    • JHBXVBYRGVHEAH-UHFFFAOYSA-N
    • F2189-0836
    • alpha-(aminomethyl)-p-methylbenzyl alcohol
    • (S)-2-amino-1-(p-tolyl)ethan-1-ol
    • (S)-2-amino-1-p-tolylethanol
    • alpha-(Aminomethyl)-4-methyl-benzenemethanol; 2-Amino-1-(4-methylphenyl)ethanol; alpha-(Aminomethyl)-4-methylbenzyl Alcohol; alpha-(Aminomethyl)-p-methylbenzyl Alcohol
    • DB-329815
    • (R)-2-Amino-1-(p-tolyl)ethan-1-ol
    • MDL: MFCD03840176
    • Inchi: InChI=1S/C9H13NO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9,11H,6,10H2,1H3
    • Chiave InChI: JHBXVBYRGVHEAH-UHFFFAOYSA-N
    • Sorrisi: CC1=CC=C(C=C1)C(CN)O

Proprietà calcolate

  • Massa esatta: 151.09979
  • Massa monoisotopica: 151.1
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 2
  • Complessità: 108
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 46.2A^2
  • XLogP3: 0.5

Proprietà sperimentali

  • PSA: 46.25
  • LogP: 1.68740

2-amino-1-(4-methylphenyl)ethan-1-ol Informazioni sulla sicurezza

  • Codice categoria di pericolo: 22
  • Identificazione dei materiali pericolosi: Xn

2-amino-1-(4-methylphenyl)ethan-1-ol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-39103-10.0g
2-amino-1-(4-methylphenyl)ethan-1-ol
53360-85-3 95.0%
10.0g
$1923.0 2025-03-16
Apollo Scientific
OR452164-1g
2-Amino-1-(4-methylphenyl)ethanol hydrochloride
53360-85-3 97%
1g
£436.00 2025-02-20
Life Chemicals
F2189-0836-20μmol
2-amino-1-(4-methylphenyl)ethan-1-ol
53360-85-3 90%+
20μmol
$118.5 2023-11-21
Life Chemicals
F2189-0836-75mg
2-amino-1-(4-methylphenyl)ethan-1-ol
53360-85-3 90%+
75mg
$312.0 2023-11-21
Life Chemicals
F2189-0836-4mg
2-amino-1-(4-methylphenyl)ethan-1-ol
53360-85-3 90%+
4mg
$99.0 2023-11-21
Enamine
EN300-39103-5.0g
2-amino-1-(4-methylphenyl)ethan-1-ol
53360-85-3 95.0%
5.0g
$1042.0 2025-03-16
Life Chemicals
F2189-0836-10mg
2-amino-1-(4-methylphenyl)ethan-1-ol
53360-85-3 90%+
10mg
$118.5 2023-11-21
Enamine
EN300-39103-0.1g
2-amino-1-(4-methylphenyl)ethan-1-ol
53360-85-3 95.0%
0.1g
$117.0 2025-03-16
TRC
A609180-100mg
2-Amino-1-(4-methylphenyl)ethanol
53360-85-3
100mg
$ 127.00 2023-09-08
1PlusChem
1P00DFV0-1g
2-amino-1-(4-methylphenyl)ethanol
53360-85-3 97%
1g
$545.00 2025-02-26
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:53360-85-3)2-amino-1-(4-methylphenyl)ethan-1-ol
A1235403
Purezza:99%/99%
Quantità:250mg/500mg
Prezzo ($):183/264